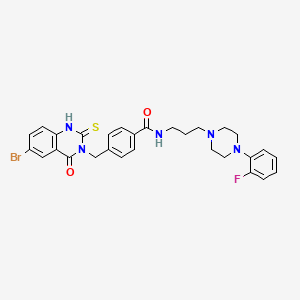

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide

Description

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide is a quinazolinone derivative featuring a 6-bromo substituent, a 4-oxo-2-thioxo moiety, and a benzamide group linked to a 2-fluorophenylpiperazine-propyl chain. Its structural complexity arises from the fusion of a quinazolinone core with a substituted benzamide and a fluorinated piperazine side chain. The bromine atom at position 6 enhances electrophilic reactivity, while the thioxo group at position 2 may influence hydrogen-bonding interactions and tautomeric stability .

Properties

Molecular Formula |

C29H29BrFN5O2S |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide |

InChI |

InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39) |

InChI Key |

CMAVQFJJHBXACI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F |

Origin of Product |

United States |

Biological Activity

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide is a complex organic molecule that has attracted attention due to its potential biological activities, particularly in cancer research. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with isatoic anhydride or anthranilic acid.

- Cyclization : This step introduces the thioxo group and other substituents.

- Characterization : Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the compound.

The molecular weight of this compound is approximately 426.37 g/mol , indicating its complexity and potential for diverse biological interactions.

The primary mechanism of action for this compound is linked to its role as an inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is crucial for cell division and mitosis, making it a significant target in cancer therapy. Inhibition studies have shown that this compound exhibits notable anti-proliferative effects on cancer cell lines characterized by Plk1 overexpression, suggesting its potential utility as an anticancer agent.

In Vitro Studies

Recent studies have evaluated the biological activity of related quinazoline derivatives, revealing:

- Apoptosis Modulation : Compounds with similar structures demonstrated the ability to modulate apoptosis regulators such as Bax and Bcl-2, influencing intrinsic and extrinsic apoptosis pathways .

- Cell Cycle Arrest : Certain derivatives have been shown to arrest cell cycles in specific phases (G1 and G2/M), indicating their potential in cancer treatment .

Comparative Analysis

A comparison of various quinazoline derivatives indicates that modifications in their chemical structure can lead to significant changes in biological activity. For instance, compounds with different substituents on the phenyl groups exhibited varying degrees of anticancer potency .

| Compound | Structure Features | IC50 (µM) | Activity |

|---|---|---|---|

| 3a | 6-chloro, trifluoromethyl | 8.0 | High anticancer potency |

| 3b | 6-bromo | 427.051 | Moderate potency |

| 3c | 6-chloro | 5.8 | Significant activity |

Anticancer Potential

In a study focusing on compounds similar to our target molecule, several derivatives were tested for their anticancer activities against various cancer cell lines. The results indicated that compounds with a thioxo group exhibited enhanced anticancer effects compared to those without this modification.

Enzyme Inhibition Assays

The compound's ability to inhibit enzymes relevant to cancer metabolism was also assessed. The findings suggested that it could serve as a dual inhibitor for key metabolic pathways involved in tumor growth .

Comparison with Similar Compounds

Substituent Variations

- 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9): This analog shares the 6-bromo-2,4-dioxoquinazolinone core but replaces the thioxo group with a ketone at position 2. The benzamide side chain is substituted with a 2-methoxybenzyl group instead of the fluorophenylpiperazine-propyl chain.

- 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16): Features a cyclopropylamino substituent and a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity compared to the target compound’s fluorophenyl group, which may affect blood-brain barrier penetration .

Table 1: Structural Comparison of Quinazolinone Derivatives

Piperazine-Containing Analogs

Bioactivity Implications

- N-(3,5-Dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazineacetamide (CAS: 697282-56-7) :

Contains a pyridinyl-piperazine group. The target compound’s 2-fluorophenylpiperazine may exhibit higher selectivity for serotonin or dopamine receptors due to fluorinated aromatic interactions . - 912761-42-3 (N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide): Demonstrates that piperazine-linked sulfonamides often target G protein-coupled receptors. The target compound’s benzamide group instead of sulfonamide may reduce off-target effects .

Table 2: Piperazine-Containing Analogues

Computational Similarity Assessment

- Tanimoto Coefficient Analysis :

Computational methods like the Tanimoto coefficient (used in similarity indexing) could quantify structural overlap between the target compound and analogs. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint matching . Applying this method to the target compound may reveal similarities with kinase inhibitors or receptor antagonists. - Bioactivity Clustering : Hierarchical clustering of bioactivity profiles, as demonstrated in , suggests that the target compound’s fluorophenylpiperazine and thioxo groups may cluster it with neuroactive or anticancer agents .

Q & A

Q. Validation :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Structural Confirmation :

Basic: Which structural motifs are critical for its hypothesized biological activity?

Answer:

- Quinazolinone-Thione Core : Acts as a hydrogen-bond acceptor, potentially targeting kinases or DNA repair enzymes .

- 2-Fluorophenylpiperazine : Enhances lipophilicity and CNS penetration; the fluorine atom improves metabolic stability by reducing oxidative degradation .

- Benzamide Linker : Facilitates π-π stacking interactions in protein binding pockets .

- Propyl Spacer : Balances flexibility and rigidity for optimal receptor engagement .

Advanced: How can reaction conditions be optimized to address low yields during the piperazine coupling step?

Answer:

- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with acetonitrile or dichloromethane to reduce side reactions .

- Catalysis : Add catalytic KI to accelerate SN2 reactions in alkylation steps .

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of heat-sensitive intermediates.

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate to chloroform/methanol) to isolate the product from unreacted piperazine .

Advanced: How should researchers resolve contradictions in NMR data, such as unexpected splitting patterns?

Answer:

- Dynamic Effects : Check for rotational restriction in the benzamide or piperazine moieties, which can cause non-equivalent protons (e.g., diastereotopic methylene groups) .

- Solvent Artifacts : Confirm deuterated solvent purity; residual protons in DMSO-d₆ may obscure signals.

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, NOESY can confirm spatial proximity between the quinazolinone methyl and aromatic protons .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., non-fluorinated piperazine derivatives) to identify substituent-specific shifts .

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to purified proteins (e.g., PARP-1) .

Advanced: How can structural analogs be designed to improve metabolic stability without compromising activity?

Answer:

- Fluorine Substitution : Introduce additional fluorine atoms at metabolically vulnerable sites (e.g., para to the piperazine ring) to block cytochrome P450 oxidation .

- Bioisosteres : Replace the thioxo group with a carbonyl or sulfone to maintain hydrogen-bonding capacity while reducing sulfur-mediated toxicity .

- Spacer Modification : Shorten the propyl chain to a methylene group or introduce cyclization (e.g., pyrrolidine) to restrict conformational flexibility and enhance metabolic resistance .

- Prodrug Approach : Mask the benzamide as an ester to improve oral bioavailability, with enzymatic cleavage at the target site .

Advanced: What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Answer:

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) to assess significance in cytotoxicity assays.

- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., logP, polar surface area) and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.